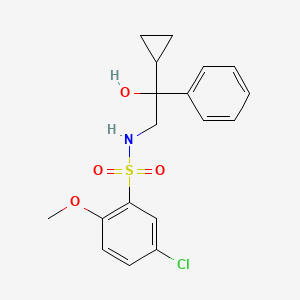

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide

Description

This sulfonamide derivative features a 5-chloro-2-methoxybenzenesulfonamide core linked to a unique N-substituted group: 2-cyclopropyl-2-hydroxy-2-phenylethyl.

Properties

IUPAC Name |

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S/c1-24-16-10-9-15(19)11-17(16)25(22,23)20-12-18(21,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,20-21H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDQFCBLYDHSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides are known for their wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structure features a sulfonamide functional group, which is pivotal for its biological activity. The presence of the cyclopropyl and phenylethyl moieties may influence its interaction with biological targets.

Sulfonamides typically exert their effects through several mechanisms:

- Inhibition of Microtubule Polymerization : Similar to other sulfonamide derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in cancer cells .

- Targeting Oncogenic Pathways : The compound may interfere with key oncogenic signaling pathways, including the inhibition of protein kinases such as VEGF and c-kit, which are vital for cancer cell proliferation and survival .

- Antimicrobial Activity : As with many sulfonamides, there is potential for antibacterial and antifungal activities, although specific data on this compound's efficacy in these areas is limited.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro studies. Below is a summary of findings from relevant research:

| Study | Cell Lines Tested | Efficacy Observed | Mechanism |

|---|---|---|---|

| Study A | Caco-2, HCT-116 | High cytotoxicity | Tubulin inhibition leading to G2/M arrest |

| Study B | MCF-7, MDA-MB-231 | Selective growth inhibition | Targeting NF-Y transcription factor |

| Study C | Various human cell lines | Broad-spectrum activity against cancer cells | Inhibition of oncogenic signaling pathways |

Case Studies

- Colon Cancer Efficacy : In a study evaluating novel sulfonamide derivatives, this compound showed significant activity against colon cancer cell lines (Caco-2 and HCT-116), indicating its potential as an anticancer agent .

- Breast Cancer Studies : The compound also demonstrated selective inhibition against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), suggesting that it may be effective in treating hormone-dependent cancers .

- In Vivo Studies : While most current data focuses on in vitro assays, future in vivo studies will be essential to validate the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations :

- The target compound ’s cyclopropyl and phenyl groups likely enhance membrane permeability compared to simpler analogues like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide. However, its hydroxyl group may mitigate excessive hydrophobicity.

- Dimethylaminoethyl-substituted analogues (e.g., ) exhibit higher aqueous solubility due to protonation at physiological pH, whereas the target compound’s solubility depends on hydroxyl-driven hydrogen bonding .

- Tamsulosin’s ethoxyphenoxyethylamino group contributes to its α1-adrenergic selectivity, highlighting how N-substituent flexibility and electronic effects dictate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.